molecular formula C10H18O3 B178416 Ethyl 3-oxooctanoate CAS No. 10488-95-6

Ethyl 3-oxooctanoate

Cat. No.: B178416
CAS No.: 10488-95-6
M. Wt: 186.25 g/mol
InChI Key: YGRJFGCEOYRREO-UHFFFAOYSA-N
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Description

Ethyl 3-oxooctanoate, also known as this compound, is an organic compound with the molecular formula C10H18O3. It is an ester derived from octanoic acid and is characterized by the presence of a keto group at the third carbon position. This compound is commonly used in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Mechanism of Action

Target of Action

Ethyl 3-oxooctanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .

Mode of Action

This compound interacts with its targets through a process known as alkylation . In this process, the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This reaction results in the formation of a new carbon-carbon bond, effectively joining two smaller pieces into one larger molecule .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the malonic ester synthesis . This pathway involves the alkylation of enolate ions, followed by hydrolysis of the ester groups and decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid . This pathway allows for the preparation of a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms .

Result of Action

The result of this compound’s action is the formation of a substituted monocarboxylic acid . This is achieved through the malonic ester synthesis pathway, which involves the alkylation of enolate ions, followed by hydrolysis and decarboxylation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the formation of the enolate ion . Additionally, the reaction is typically carried out in a nonprotic solvent to prevent protonation of the enolate ion . The temperature and pH of the environment can also affect the reaction rate and the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxooctanoate can be synthesized through the Claisen condensation reaction, where ethyl acetate reacts with octanoic acid in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of octanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to remove water, driving the equilibrium towards the formation of the ester. The product is then purified by distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-oxooctanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRJFGCEOYRREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404664
Record name Ethyl 3-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10488-95-6
Record name Ethyl 3-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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